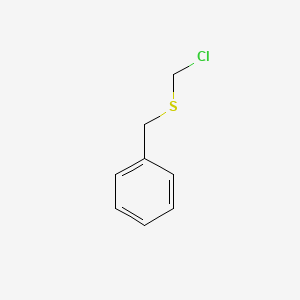

Benzyl chloromethyl sulfide

Vue d'ensemble

Description

Benzyl chloromethyl sulfide is an organic compound with the chemical formula C8H9ClS. It appears as a colorless to light yellow liquid with a pungent odor at room temperature . This compound is known for its reactivity and is used as an intermediate in organic synthesis, particularly in the preparation of other organic compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Benzyl chloromethyl sulfide can be synthesized by reacting benzyl chloride with a thiomethylene chloride compound . The specific reaction conditions can be adjusted according to laboratory requirements. The reaction typically involves the use of a solvent and may require heating to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. Industrial production also emphasizes safety measures due to the compound’s hazardous nature .

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group undergoes nucleophilic displacement reactions due to its electrophilic nature.

-

Reaction with Alkylamines :

Benzyl chloromethyl sulfide reacts with alkylamines (e.g., methylamine) to form substituted thioethers. For example, treatment with methylamine in ethanol yields benzyl methylthioethylamine (C₆H₅CH₂SCH₂NHCH₃) via an Sₙ2 mechanism . -

Deuterium Exchange :

In basic conditions (NaOD/ethanol-d), competitive deuterium exchange occurs at the chloromethyl carbon. Studies with analogous sulfones (e.g., chloromethyl methyl sulfone) show >60% deuteration at the chloromethyl position under reflux .

Elimination Reactions

Base-induced elimination can generate reactive intermediates or unsaturated products.

-

Formation of Vinyl Sulfides :

Heating with strong bases (e.g., KOH) promotes β-elimination of HCl, producing benzyl vinyl sulfide (C₆H₅CH₂SCH=CH₂). This reaction is analogous to dehydrohalogenation pathways observed in benzylic chlorides . -

Sigmatropic Rearrangements :

In the presence of diphenyl sulfoxide, this compound participates in -sigmatropic shifts, forming α-carbonyl sulfides (e.g., benzyl thioketones) via Kornblum-type oxidation .

Oxidation Reactions

The sulfide group is susceptible to oxidation, altering its electronic and steric properties.

-

Sulfoxide and Sulfone Formation :

Polymerization via Umpolung Pathways

This compound serves as a monomer in organocatalytic polymerizations.

-

Benzylic Chloromethyl-Coupling Polymerization (BCCP) :

Sulfenate anions (ArSO⁻), generated from sulfoxide precatalysts, catalyze the formation of C=C bonds. For example, coupling two equivalents of this compound yields poly(phenylene vinylene) (PPV)-like polymers with stilbene motifs .

| Monomer | Catalyst | Product | Yield |

|---|---|---|---|

| This compound | PhSO⁻/K₂CO₃ | Poly(benzyl vinylene sulfide) | ~85% |

Cross-Electrophile Coupling

Iron-catalyzed reactions enable C–S bond formation without exogenous reductants.

-

Reaction with Disulfides :

this compound couples with disulfides (e.g., (ArS)₂) via Fe(0)-mediated oxidative cleavage, forming unsymmetrical thioethers (C₆H₅CH₂S–SAr) .

| Substrate | Conditions | Product | Scope |

|---|---|---|---|

| This compound + (PhS)₂ | FeCl₃ (10 mol%), DMF, 80°C | PhCH₂S–SPh | Broad (Ar = aryl, alkyl) |

Acid/Base-Mediated Reactions

The benzylic position participates in acid-catalyzed rearrangements.

Applications De Recherche Scientifique

Organic Synthesis

Benzyl chloromethyl sulfide serves as an important intermediate in organic synthesis. Its ability to introduce both sulfur and chloromethyl functionalities allows for the construction of complex organic molecules. It is often utilized in the synthesis of sulfonium salts, which have applications as cationic surfactants. These surfactants can be irreversibly converted into inert hydrophobic residues upon heating or drying, enhancing their utility in various formulations such as paper sizing and latex paints .

Pharmaceuticals

In pharmaceutical chemistry, this compound is explored for its potential as a building block for biologically active compounds. The introduction of sulfur-containing moieties is significant due to their role in drug design and development. For instance, modifications of this compound can lead to new therapeutic agents targeting specific biological pathways.

Materials Science

The compound has been investigated for its role in developing advanced materials. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength. Research indicates that this compound can be used to create functionalized polymers with tailored characteristics for specific applications .

Case Study 1: Surfactant Development

A study demonstrated the use of this compound in synthesizing novel cationic surfactants that improve water resistance in films used for textile finishes and coatings. The surfactants were shown to provide stable emulsions and enhance the durability of treated materials .

Case Study 2: Drug Synthesis

Research focused on utilizing this compound as a precursor for synthesizing new antitumor agents. The modification of this compound led to derivatives that exhibited significant cytotoxic activity against cancer cell lines, indicating its potential in drug discovery .

Data Tables

Mécanisme D'action

The mechanism of action of benzyl chloromethyl sulfide involves its reactivity with nucleophiles. The compound’s chloromethyl group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on other molecules. This reactivity underlies its use in organic synthesis and biochemical modifications .

Comparaison Avec Des Composés Similaires

Benzyl chloride: Similar in structure but lacks the sulfur atom, making it less reactive in certain nucleophilic substitution reactions.

Chloromethyl methyl sulfide: Contains a methyl group instead of a benzyl group, affecting its reactivity and applications.

Thiomethylene chloride: Used in the synthesis of benzyl chloromethyl sulfide, shares some reactivity characteristics but differs in structure.

Uniqueness: this compound’s unique combination of a benzyl group and a chloromethyl sulfide moiety gives it distinct reactivity, making it valuable in specific synthetic applications .

Activité Biologique

Benzyl chloromethyl sulfide (BCMS), with the chemical formula C₈H₉ClS and CAS number 3970-13-6, is an organic compound that has garnered attention for its biological activity, particularly its toxicity and potential applications in medicinal chemistry. This article delves into the compound's biological activity, including its synthesis, toxicity profiles, and potential therapeutic applications based on diverse research findings.

BCMS is characterized by its chloromethyl and sulfide functional groups, appearing as a colorless to pale yellow liquid with a distinctive odor. The compound can be synthesized through various methods, often involving the reaction of benzyl chloride with sulfur-containing reagents. Its unique structure contributes to its reactivity in organic synthesis, making it a valuable reagent in chemical reactions.

Toxicity Profile

The primary focus of studies on BCMS has been its acute toxicity . It is classified as harmful if ingested or if it comes into contact with skin. The following table summarizes the key findings related to the toxicity of BCMS:

These findings indicate that BCMS poses significant risks in biological systems, necessitating careful handling in laboratory environments.

Research has shown that BCMS undergoes metabolic activation via cytochrome P-450 enzymes, leading to the formation of reactive intermediates that may contribute to its cytotoxic effects. Specifically, studies suggest that BCMS is metabolized to benzaldehyde, which is non-cytotoxic, indicating that the toxic effects are likely due to unstable thiol intermediates formed during metabolism .

Potential Applications

Despite its toxicity, BCMS's reactivity suggests potential applications in medicinal chemistry. Its structure allows it to participate in various chemical reactions, potentially leading to the development of new therapeutic agents. However, specific therapeutic uses have not been extensively documented in literature.

Case Studies and Research Findings

- Cytotoxicity Studies : A study demonstrated that BCMS exhibited significant cytotoxicity in isolated rat hepatocytes, with increased toxicity observed in male rats compared to females. This cytotoxicity was inhibited by carbon monoxide and specific enzyme inhibitors, indicating a metabolic pathway involving cytochrome P-450 .

- Reactivity and Synthesis : Research has explored the synthesis of Mannich bases using BCMS as a precursor, highlighting its role in generating compounds with potential antibacterial and antifungal activities . These derivatives could provide insights into developing new antimicrobial agents.

- Comparative Toxicity : Comparative studies have shown that similar compounds with different functional groups exhibit varying degrees of biological activity. For instance, benzyl thiol was noted to be less toxic than BCMS, suggesting that modifications to the sulfide group can influence biological activity .

Propriétés

IUPAC Name |

chloromethylsulfanylmethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClS/c9-7-10-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMFDSFPDTLREFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90313035 | |

| Record name | Benzyl chloromethyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90313035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3970-13-6 | |

| Record name | [[(Chloromethyl)thio]methyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3970-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 266050 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003970136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3970-13-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266050 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl chloromethyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90313035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl Chloromethyl Sulfide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of Benzyl Chloromethyl Sulfide in organic synthesis?

A1: this compound (BCMS) serves as a versatile building block in organic synthesis. One key application is its use as a protecting group in peptide synthesis [, ]. It acts as a protecting group for the thiol group of cysteine. Additionally, BCMS serves as a precursor for various compounds, including palladium complexes, biologically active iminium compounds, sulfones, and sulfoximes [].

Q2: What is the preferred method for synthesizing this compound?

A2: The most common synthesis of BCMS involves the chloromethylation of phenylmethanethiol using paraformaldehyde and concentrated hydrochloric acid []. This method, while effective, requires careful handling due to the use of hazardous reagents.

Q3: How does the structure of this compound relate to its reactivity?

A3: The presence of both the benzyl and chloromethyl groups within the structure contributes to the reactivity of BCMS. The chlorine atom in the chloromethyl group is susceptible to nucleophilic substitution, enabling the molecule to participate in various reactions, such as alkylation reactions [, ]. For example, it can react with enolates to introduce a protected mercaptomethyl group [].

Q4: Are there any specific handling and storage precautions associated with this compound?

A4: Due to its unpleasant odor and potential toxicity, BCMS should always be handled in a well-ventilated fume hood []. It is recommended to store the compound at low temperatures to maintain its stability.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.